molecular formula C13H11ClN2O2 B3341050 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide CAS No. 1019371-98-2

2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide

Cat. No. B3341050
CAS RN: 1019371-98-2
M. Wt: 262.69 g/mol
InChI Key: HOJYAWSZJKADJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMPI and belongs to the pyridine carboxamide family. The focus of

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting various signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway. Additionally, it has been shown to regulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using this compound include its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

For research on 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of this compound in combination with other drugs or therapies should be explored to enhance its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide in the field of medicine.

Scientific Research Applications

2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-11-4-2-10(3-5-11)16-13(17)9-6-7-15-12(14)8-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJYAWSZJKADJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(4-methoxyphenyl)pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.